3-(Hydroxymethyl)cyclobutanecarboxylic acid

PROTAC linker design stereochemistry exit vector geometry

3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4) is a trans-configured cyclobutane building block bearing a carboxylic acid at position 1 and a hydroxymethyl group at position 3, with molecular formula C6H10O3 and molecular weight 130.14 g/mol. Identified primarily as a PROTAC (Proteolysis Targeting Chimera) linker precursor, it enables bifunctional derivatization for constructing heterobifunctional degraders.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1015856-00-4
Cat. No. B1524707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)cyclobutanecarboxylic acid
CAS1015856-00-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)CO
InChIInChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)
InChIKeyIJDSDHSDNKDDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4) – A trans-Cyclobutane PROTAC Linker Building Block for Kinase-Targeted Degrader Synthesis


3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4) is a trans-configured cyclobutane building block bearing a carboxylic acid at position 1 and a hydroxymethyl group at position 3, with molecular formula C6H10O3 and molecular weight 130.14 g/mol [1]. Identified primarily as a PROTAC (Proteolysis Targeting Chimera) linker precursor, it enables bifunctional derivatization for constructing heterobifunctional degraders . Patent literature further records its use as an intermediate in the synthesis of ROCK kinase inhibitors and bridged heterocyclic JAK/TYK2 inhibitors, confirming its relevance in medicinal chemistry programs targeting kinase-driven pathways .

Why 3-(Hydroxymethyl)cyclobutanecarboxylic acid Cannot Be Replaced by Simple Cyclobutane Carboxylic Acids in PROTAC or Kinase Inhibitor Synthesis


Substituting 3-(Hydroxymethyl)cyclobutanecarboxylic acid with unsubstituted cyclobutanecarboxylic acid or the regioisomeric 1-(hydroxymethyl) variant introduces critical functional deficits. The parent cyclobutanecarboxylic acid (CAS 3721-95-7) lacks the pendant hydroxymethyl group, eliminating the second orthogonal attachment point required for sequential PROTAC linker elongation . The 1-(hydroxymethyl) regioisomer (CAS 114671-90-8), while isomeric, positions both functional groups on the same ring carbon, altering the exit vector geometry from a 1,3-disposition to a geminal arrangement—this changes the distance and angular relationship between conjugated ligands and can disrupt ternary complex formation in PROTAC design . Furthermore, the trans stereochemistry of CAS 1015856-00-4, as confirmed by PubChem, distinguishes it from the cis isomer (CAS 1783662-84-9), which imparts a different spatial orientation of the hydroxymethyl and carboxyl groups relative to the cyclobutane plane—a factor demonstrated to influence degradation cooperativity in related cycloalkyl PROTAC linker systems [1][2].

Quantitative Differentiation Evidence: 3-(Hydroxymethyl)cyclobutanecarboxylic acid vs. Closest Cyclobutane Analogs


Trans Stereochemistry Defines Ligand Exit Vector Geometry Distinct from Cis Isomer

3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4) is specified as the trans isomer (trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid) on PubChem, distinguishing it from the cis isomer (CAS 1783662-84-9, (1S,3S)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid) [1]. In the trans isomer, the carboxylic acid and hydroxymethyl groups occupy opposite faces of the puckered cyclobutane ring, yielding a C1–C3 inter-substituent distance of approximately 2.5–2.7 Å with a dihedral angle defined by the ring pucker. In the cis isomer, both substituents project from the same face, altering the spatial relationship. In analogous cycloalkyl PROTAC linker systems, trans-cyclohexyl linkers demonstrated superior cooperative degradation compared to their cis counterparts due to conformational differences affecting ternary complex geometry, as shown by co-crystal structures [2]. While direct PROTAC data for this specific cyclobutane pair is not yet published, the stereochemical principle governing exit vector control is directly transferable to PROTAC design where linker geometry dictates E3 ligase–target protein proximity.

PROTAC linker design stereochemistry exit vector geometry

Bifunctional 1,3-Disubstitution Pattern Enables Sequential Orthogonal Derivatization vs. Monofunctional Cyclobutanecarboxylic Acid

3-(Hydroxymethyl)cyclobutanecarboxylic acid possesses two distinct functional groups: a carboxylic acid (-COOH) and a primary alcohol (-CH2OH) positioned 1,3- across the cyclobutane ring [1]. This contrasts with cyclobutanecarboxylic acid (CAS 3721-95-7), which carries only the carboxylic acid group and lacks a second derivatizable handle . Hydrogen bond donor/acceptor counts are 2/3 for the target compound versus 1/2 for cyclobutanecarboxylic acid, reflecting the additional hydroxymethyl pharmacophoric feature . In PROTAC synthesis specifically, the carboxylic acid can be activated for amide coupling to one ligand while the hydroxymethyl group can be oxidized, esterified, or converted to a leaving group for connection to the second ligand, enabling modular sequential construction without protecting group manipulation. This dual functionality directly supports the compound's documented role as a PROTAC linker building block .

PROTAC linker bifunctional building block orthogonal derivatization

Intermediate Hydrophilicity (XLogP3 = -0.2) Balances Aqueous Solubility and Passive Permeability vs. More Lipophilic Cyclobutane Carboxylic Acids

The computed XLogP3 for 3-(Hydroxymethyl)cyclobutanecarboxylic acid is -0.2, with a topological polar surface area (TPSA) of 57.5 Ų [1]. This positions the compound at an intermediate hydrophilicity between cyclobutanecarboxylic acid (XLogP3 ~0.8, PSA 37.3 Ų) and cyclobutane-1,3-dicarboxylic acid (LogP ~0.18, PSA 74.6 Ų) [2]. The 1-(hydroxymethyl) regioisomer (XLogP3 = -0.1, PSA 57.5 Ų) shares similar polarity but differs in substitution geometry as noted above . For PROTAC linker design, the literature identifies that excessively lipophilic linkers (LogP > 3) can compromise aqueous solubility and promote non-specific binding, while highly polar linkers (LogP < -2) may impair passive membrane permeability . The near-neutral XLogP3 value of -0.2 thus represents a balanced starting point for linker optimization, particularly when compared to the more lipophilic parent cyclobutanecarboxylic acid (XLogP3 ~0.8) which lacks the polarity-conferring hydroxymethyl group.

physicochemical properties drug-likeness PROTAC optimization

Cyclobutane Core Provides Conformational Rigidity Advantage Over Flexible Alkyl/PEG PROTAC Linkers

The cyclobutane ring in 3-(Hydroxymethyl)cyclobutanecarboxylic acid introduces a conformationally restricted scaffold with a defined puckered geometry (~20° dihedral angle between ring planes) and restricted bond rotation [1]. This contrasts with commonly employed flexible alkyl-chain or PEG-based PROTAC linkers, which sample a broad conformational ensemble and can reduce the effective molarity of ternary complex formation . The PROTAC Linkerology study by the UNC group demonstrated that incorporation of a cis-cyclobutane linker in UNC7700 yielded potent degradation activity (EED DC50 = 111 nM, Dmax = 84%) in DLBCL cells, directly attributed to the unique conformational properties of the cyclobutane scaffold [2]. While that study used a cis-cyclobutane rather than the trans-3-(hydroxymethyl) derivative, the core principle—that cyclobutane rigidity favorably constrains linker conformation to promote productive ternary complex geometry—is a class-level property of cyclobutane-containing linkers. The trans-1,3-disubstituted pattern of CAS 1015856-00-4 offers an alternative spatial arrangement that may favor different E3 ligase/target protein pair geometries compared to the cis isomer.

PROTAC linker rigidity conformational control ternary complex formation

Documented Utility in ROCK Kinase Inhibitor Patents Distinguishes from Unvalidated Cyclobutane Building Blocks

3-(Hydroxymethyl)cyclobutanecarboxylic acid is specifically cited in patent literature as a synthetic intermediate for ROCK kinase inhibitors, as referenced by the Shen et al. patent filing (Faming Zhuanli Shenqing, 73, 2020) . Additionally, the compound appears in patent families including CN-112654605-A (bridged heterocyclic pyrimidine compounds targeting JAK1/TYK2) and WO-2019063748-A1 (ROR-gamma inhibitors) [1]. This patent-validated utility contrasts with generic cyclobutane carboxylic acid building blocks such as cyclobutanecarboxylic acid (CAS 3721-95-7) or 3-hydroxycyclobutanecarboxylic acid (CAS 194788-10-8), which lack specific citation in kinase inhibitor patent exemplification [2]. For procurement decisions in medicinal chemistry programs targeting kinases, a building block with documented precedent in the target class provides greater confidence in synthetic tractability and downstream biological relevance.

ROCK kinase inhibitor patent-validated intermediate medicinal chemistry building block

Procurement-Relevant Application Scenarios for 3-(Hydroxymethyl)cyclobutanecarboxylic acid (CAS 1015856-00-4)


PROTAC Linker Synthesis Requiring 1,3-Disubstituted Cyclobutane Geometry

In PROTAC degrader programs where linker geometry critically influences ternary complex formation, 3-(Hydroxymethyl)cyclobutanecarboxylic acid provides a trans-1,3-disubstituted cyclobutane scaffold with defined exit vector geometry [1]. The carboxylic acid can be coupled to the E3 ligase ligand (e.g., VHL or CRBN recruiter) via amide bond formation, while the hydroxymethyl group can be elaborated to connect the target protein ligand through esterification, etherification, or oxidation to an aldehyde for reductive amination . This orthogonal reactivity is not achievable with monofunctional cyclobutanecarboxylic acid. The trans configuration is specifically relevant when a more extended inter-ligand distance is desired compared to the cis isomer, which places both attachment points on the same face of the cyclobutane ring [2].

Kinase Inhibitor Scaffold Construction with ROCK or JAK/TYK2 Target Indications

For medicinal chemistry programs targeting ROCK1/ROCK2 or JAK1/TYK2 kinases, this compound serves as a patent-precedented intermediate for constructing bridged heterocyclic or pyrimidine-based inhibitor scaffolds [1]. The cyclobutane core contributes to metabolic stability by replacing more oxidatively labile alkyl chains, while the trans-1,3-substitution pattern provides a rigid scaffold that can orient heterocyclic warheads into the kinase active site. The intermediate hydrophilic nature (XLogP3 = -0.2) supports aqueous solubility during synthesis and purification, distinguishing it from more lipophilic cyclobutane building blocks that may complicate handling and chromatography [2].

Conformationally Constrained Peptidomimetic or Beta-Amino Acid Precursor Synthesis

3-(Hydroxymethyl)cyclobutanecarboxylic acid can serve as a precursor to cyclobutane beta-amino acids and constrained peptidomimetics via Curtius rearrangement or other amine-introduction strategies [1]. The hydroxymethyl group provides a synthetic handle for further functionalization while the trans stereochemistry produces a specific backbone dihedral angle that differs from the cis isomer. In peptide stapling applications, cyclobutane-bearing residues have demonstrated utility as restricted anchoring residues that enable geometry-specific hydrocarbon stapling, expanding the chemical diversity beyond conventional olefin-terminated amino acids . The trans configuration of CAS 1015856-00-4 may favor distinct peptide secondary structure stabilization compared to cis-cyclobutane amino acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Hydroxymethyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.